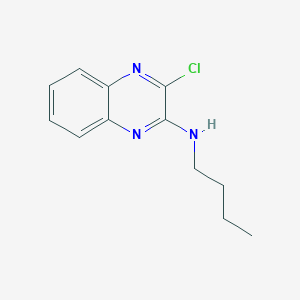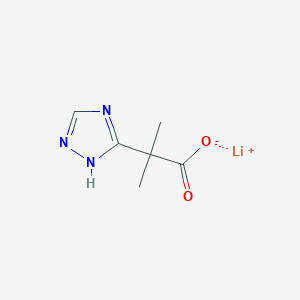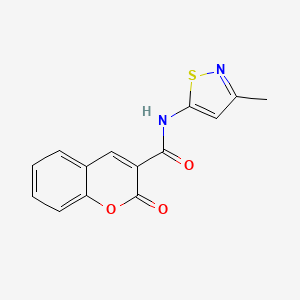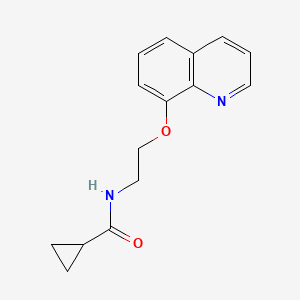![molecular formula C8H11Cl2N3 B2497258 (Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride CAS No. 2105838-77-3](/img/structure/B2497258.png)
(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolopyridine derivatives typically involves condensation reactions, cyclization, and functional group transformations. For example, efficient synthesis methods for pyrazolopyridine derivatives have been reported, utilizing condensation of pyrazole-5-amine derivatives with activated carbonyl groups under refluxing conditions, leading to the formation of N-fused heterocycles in good to excellent yields (Ghaedi et al., 2015). Similarly, multicomponent reactions involving 3-methyl-1H-pyrazol-5-amine, aldehydes, and Meldrum’s acid in polyethylene glycol (PEG)-400 have been described for synthesizing pyrazolo[3,4-b]pyridin-6(7H)-one derivatives, highlighting the role of environmentally friendly reaction media (Zhong et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrazolopyridine compounds often exhibits planarity with potential for intermolecular interactions. For instance, the structure of a related compound, N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide, was characterized by X-ray diffraction, revealing a planar pyrazolopyridine system and highlighting the role of intermolecular hydrogen bonds in forming infinite chains (Zhang et al., 2006).
Chemical Reactions and Properties
Pyrazolopyridine compounds participate in a variety of chemical reactions, including N-alkylation, cycloaddition, and cross-dehydrogenative coupling, demonstrating their versatility in organic synthesis. For example, cross-dehydrogenative coupling reactions between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines have been utilized for the synthesis of pyrazolo[1,5-a]pyridine derivatives, showcasing their reactivity under catalyst-free conditions (Behbehani & Ibrahim, 2019).
科学的研究の応用
Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidines, which share a core structure similar to the query compound, have been identified as potent inhibitors of mycobacterial ATP synthase, showing promise in the treatment of Mycobacterium tuberculosis. These compounds have exhibited potent in vitro growth inhibition of M.tb, low hERG liability, and good metabolic stabilities in both mouse and human liver microsomes, highlighting their potential as inhibitors of M.tb (Sutherland et al., 2022).
Receptor Binding Assays
Pyrazolo[1,5-a]pyridines have been synthesized and evaluated for their receptor binding affinity, particularly targeting dopamine receptors. These compounds demonstrated potential as dopamine D4 receptor ligands, suggesting their utility in the development of neurological disorder treatments (Guca, 2014).
Anticancer Activity
Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for their anticancer activity against several cancer cell lines, including lung, breast, prostate, and cervical cancer. Some of these compounds exhibited promising bioactivity at micro molar concentrations, indicating their potential as anticancer agents (Chavva et al., 2013).
Synthesis and Biological Evaluation
A range of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for various biological activities. The modification of the pyrazolo[1,5-a]pyridine scaffold has led to the discovery of compounds with antibacterial, antimicrobial, and anti-biofilm activities. This demonstrates the scaffold's versatility and potential in developing new therapeutic agents (Nagender et al., 2014).
特性
IUPAC Name |
pyrazolo[1,5-a]pyridin-6-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-5-7-1-2-8-3-4-10-11(8)6-7;;/h1-4,6H,5,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAWCOQNXDLHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CC=N2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2497179.png)
![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2497180.png)


![1-(2-chloro-4-fluorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2497187.png)
![2-(1H-indol-3-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2497188.png)

![1-(4-chlorophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2497190.png)

![2-phenoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2497194.png)

